molecular formula C14H10Cl2 B1198257 1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene CAS No. 39274-24-3

1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene

Cat. No. B1198257
CAS RN: 39274-24-3
M. Wt: 249.1 g/mol
InChI Key: BGXXQIDDCWYHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene is a diarylmethane.

Scientific Research Applications

  • Molecular Structure and Disorder :The molecular structure of related compounds like 4-Chloro-2′,4′,6′-triethylbenzophenone was redetermined, revealing significant precision and identifying previously undetected disorder in the ethyl groups. The analysis provided insights into the absence of a polymorphic phase transition upon cooling, attributed to the disorder in the ethyl group (Takahashi, 2011).

  • Crystal Structure and Stability :Studies on compounds like (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one provided insights into the crystal structure and stability. The dihedral angles between chloro-substituted benzene rings and their interactions were analyzed. Weak intermolecular C—H⋯π-ring interactions were observed, contributing to the stability of crystal packing (Jasinski et al., 2009).

  • Diels–Alder Cycloaddition Reactions :The synthesis and Diels–Alder cycloaddition reactions of compounds like [(2,2-Dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-Chloro-1,2-difluoro ethenyl)sulfinyl] benzene were explored. These reactions, under thermal and microwave irradiation conditions, expand the utility of chlorophenyl compounds in synthetic chemistry (Sridhar et al., 2000).

  • Network Structures in Crystal Engineering :The compound 1,3,5-tris[4-Pyridyl(ethenyl)]benzene demonstrated its role as a node in organic network structures, showcasing unique network topologies like the 42.63.8 network. This highlights the compound's potential in the field of crystal engineering and material science (Reddy et al., 2005).

  • Environmental Impact and Geochemical Studies :The environmental impact and geochemical behavior of chlorophenyl compounds, such as DDT and its related compounds, were analyzed in shallow sediments. This research is crucial in understanding the persistence and transformation of these compounds in the environment, providing insights into their long-term ecological effects (Eganhouse et al., 2018).

  • Functional Material Applications :The synthesis and properties of hyperbranched conjugated poly(tetraphenylethene), containing chlorophenyl units, were explored. The material demonstrated aggregation-induced emission, fluorescent photopatterning, optical limiting, and explosive detection capabilities. This signifies the potential of chlorophenyl compounds in creating advanced materials with multiple functionalities (Hu et al., 2012).

properties

CAS RN

39274-24-3

Molecular Formula

C14H10Cl2

Molecular Weight

249.1 g/mol

IUPAC Name

1-chloro-2-[1-(4-chlorophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10Cl2/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-9H,1H2

InChI Key

BGXXQIDDCWYHIL-UHFFFAOYSA-N

SMILES

C=C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl

Other CAS RN

39274-24-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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